Cas no 72788-90-0 ((6-aminopyrazin-2-yl)methanol)
(6-aminopyrazin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-aminopyrazin-2-yl)methanol
- 72788-90-0
- EN300-248356
- DB-414551
- CS-0371488
- 6-Amino-2-pyrazinemethanol
- CHEMBL4593976
- SCHEMBL11400820
- F93560
- Z1203641562
- AKOS006347874
-
- MDL: MFCD19214047
- Inchi: 1S/C5H7N3O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,8)
- InChI Key: YVRWLNGYPXRSLG-UHFFFAOYSA-N
- SMILES: C1(CO)=NC(N)=CN=C1
Computed Properties
- Exact Mass: 125.058911855g/mol
- Monoisotopic Mass: 125.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 72Ų
(6-aminopyrazin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391191-250mg |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95%+ | 250mg |
$408 | 2023-01-18 | |
| Chemenu | CM391191-500mg |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95%+ | 500mg |
$543 | 2023-01-18 | |
| Chemenu | CM391191-1g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95%+ | 1g |
$679 | 2023-01-18 | |
| Chemenu | CM391191-5g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95%+ | 5g |
$2011 | 2023-01-18 | |
| Chemenu | CM391191-10g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95%+ | 10g |
$2984 | 2023-01-18 | |
| Enamine | EN300-248356-0.05g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-248356-0.1g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-248356-0.25g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-248356-0.5g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
| Enamine | EN300-248356-1.0g |
(6-aminopyrazin-2-yl)methanol |
72788-90-0 | 95% | 1.0g |
$1057.0 | 2024-06-19 |
(6-aminopyrazin-2-yl)methanol Suppliers
(6-aminopyrazin-2-yl)methanol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (6-aminopyrazin-2-yl)methanol
Comprehensive Overview of (6-Aminopyrazin-2-yl)methanol (CAS No. 72788-90-0): Properties, Applications, and Research Insights
(6-Aminopyrazin-2-yl)methanol (CAS No. 72788-90-0) is a specialized organic compound belonging to the pyrazine derivative family. Its molecular structure, featuring both an amino group and a hydroxymethyl group, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. Researchers and industries value this compound for its role in designing bioactive molecules, particularly in drug discovery and material science. The compound’s CAS registry number 72788-90-0 ensures precise identification in global chemical databases, aligning with regulatory and safety standards.
In recent years, the demand for pyrazine-based compounds has surged due to their applications in medicinal chemistry. (6-Aminopyrazin-2-yl)methanol is frequently explored for its potential in developing kinase inhibitors and antimicrobial agents, addressing pressing healthcare challenges like antibiotic resistance. Its structural motif is also pivotal in synthesizing heterocyclic frameworks, a hot topic in organic synthesis forums and AI-driven drug design platforms. Users often search for "pyrazine derivatives uses" or "CAS 72788-90-0 solubility," reflecting growing interest in its physicochemical properties.
The compound’s synthetic routes and purification methods are critical for reproducibility. Common techniques like column chromatography and recrystallization are employed to achieve high purity, a requirement for pharmaceutical intermediates. Analytical tools such as HPLC and NMR spectroscopy validate its structure, ensuring compliance with Good Manufacturing Practices (GMP). These aspects are frequently queried in academic and industrial research, emphasizing the need for detailed technical documentation.
Beyond pharmaceuticals, (6-Aminopyrazin-2-yl)methanol finds niche applications in material science, particularly in designing organic semiconductors and ligands for catalysis. Its electron-rich pyrazine core contributes to charge transport properties, a trending topic in renewable energy research. Searches like "pyrazine methanol applications" or "CAS 72788-90-0 supplier" highlight commercial and R&D relevance. Sustainable synthesis methods, including green chemistry approaches, are also gaining traction, aligning with global environmental goals.
Safety and handling of (6-Aminopyrazin-2-yl)methanol adhere to standard laboratory protocols. While not classified as hazardous, proper personal protective equipment (PPE) and ventilation are recommended. Storage conditions (e.g., ambient temperature, desiccators) are often queried by users, underscoring the importance of stability data. Regulatory compliance, such as REACH and FDA guidelines, further ensures its safe use in industrial applications.
In summary, (6-Aminopyrazin-2-yl)methanol (CAS No. 72788-90-0) is a multifaceted compound bridging pharmaceutical innovation and advanced materials. Its evolving applications and research-driven demand position it as a key player in modern chemistry. For researchers, suppliers, and manufacturers, understanding its properties and market trends—such as "buy 6-aminopyrazin-2-ylmethanol" or "pyrazine derivative synthesis"—is essential for leveraging its full potential.
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